

Application Note: NMR Spectroscopic Characterization of N-Acetyl-N-methyl-D-leucine

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Compound of Interest		
Compound Name:	N-Acetyl-N-methyl-D-leucine	
Cat. No.:	B15408538	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of **N-Acetyl-N-methyl-D-leucine** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR chemical shifts, comprehensive experimental protocols for data acquisition and processing, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This application note is intended to serve as a practical resource for researchers in pharmaceutical development and related fields requiring structural verification and characterization of N-acetylated amino acid derivatives.

Introduction

N-Acetyl-N-methyl-D-leucine is a modified amino acid derivative of interest in various fields, including drug discovery and development, due to the prevalence of N-acetylated and N-methylated amino acids in bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry. This note outlines the expected NMR spectral data and provides a standardized protocol for the characterization of this compound. While experimental data for the L-isomer, N-Acetyl-L-leucine, is available, this document focuses on the D-enantiomer with an additional N-methyl group, predicting the spectral changes arising from these structural modifications.[1]



Predicted NMR Data

The chemical shifts for **N-Acetyl-N-methyl-D-leucine** are predicted based on the known values for N-Acetyl-L-leucine and general principles of NMR spectroscopy.[1][2][3][4][5] The presence of the N-methyl group is expected to cause a downfield shift in the alpha-proton (H α) and alpha-carbon (C α) signals due to its electron-donating nature and steric effects. The stereochemistry (D-configuration) is not expected to significantly alter the chemical shifts in an achiral solvent compared to the L-isomer, but it is a critical parameter for biological activity.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for **N-Acetyl-N-methyl- D-leucine** in a common NMR solvent such as DMSO-d₆.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Нα (СН)	4.3 - 4.6	dd	8.0, 6.0
Нβ (СН₂)	1.5 - 1.7	m	
Ну (СН)	1.8 - 2.0	m	
Нδ (СН₃)	0.8 - 1.0	d	6.5
Hδ' (CH ₃)	0.8 - 1.0	d	6.5
N-CH ₃	2.8 - 3.0	s	
Acetyl-CH₃	1.9 - 2.1	S	_
СООН	12.0 - 13.0	br s	-

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts.



Carbon Assignment	Predicted Chemical Shift (ppm)
Cα (CH)	55 - 60
Cβ (CH ₂)	40 - 45
Су (СН)	24 - 28
Cδ (CH₃)	21 - 24
Cδ' (CH ₃)	21 - 24
N-CH₃	30 - 35
Acetyl-CH₃	22 - 25
C=O (Amide)	170 - 175
C=O (Carboxyl)	175 - 180

Experimental Protocols

This section provides a detailed methodology for the NMR analysis of **N-Acetyl-N-methyl-D-leucine**.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it can dissolve the analyte and the carboxylic acid proton is often observable. Other common solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
- Concentration: Dissolve 5-10 mg of N-Acetyl-N-methyl-D-leucine in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
- Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition



The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1D ¹H NMR:

• Pulse Program: zg30 (or equivalent)

• Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64

1D ¹³C NMR:

Pulse Program: zgpg30 (with proton decoupling)

• Spectral Width: 240 ppm

· Acquisition Time: 1-2 seconds

• Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

2D COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf (or equivalent)

Spectral Width (F1 and F2): 12 ppm

• Number of Increments (F1): 256-512

• Number of Scans per Increment: 4-8

2D HSQC (Heteronuclear Single Quantum Coherence):



- Pulse Program: hsqcedetgpsisp2.2 (or equivalent for phase-sensitive editing)
- Spectral Width (F2, ¹H): 12 ppm
- Spectral Width (F1, ¹³C): 180 ppm
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 8-16

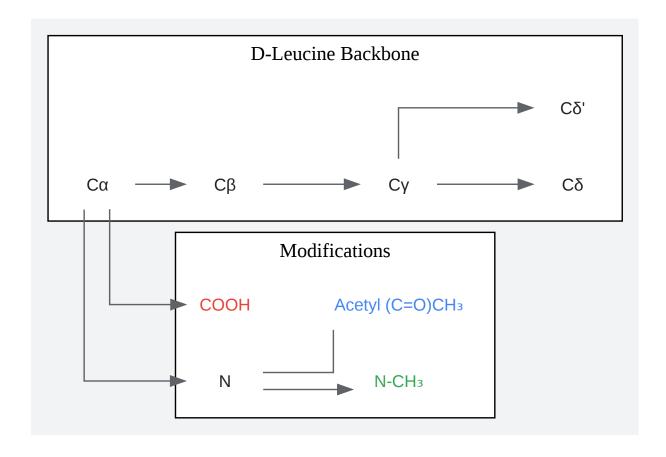
Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the transformed spectrum.
- Baseline Correction: Apply a baseline correction to the entire spectrum.
- Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in all spectra. For 2D spectra, analyze the cross-peaks to establish correlations.

Visualizations

The following diagrams illustrate the molecular structure, the experimental workflow for characterization, and the expected proton-proton correlations.

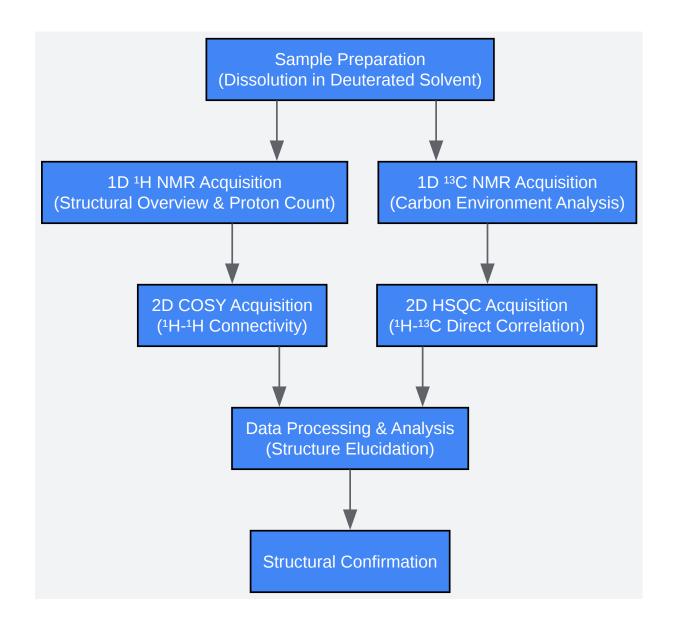




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Caption: Molecular structure of N-Acetyl-N-methyl-D-leucine.





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Caption: Experimental workflow for NMR characterization.

Caption: Key expected COSY correlations in **N-Acetyl-N-methyl-D-leucine**.

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